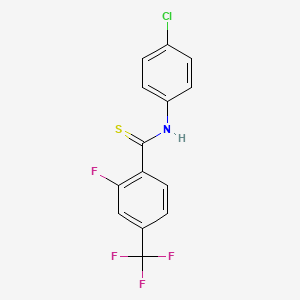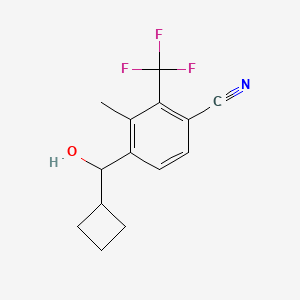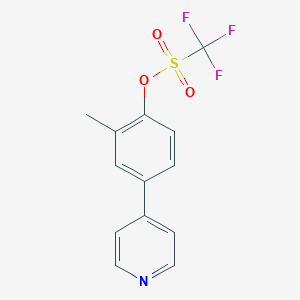
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C13H10F3NO3S. This compound is known for its unique chemical structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a pyridin-4-yl group and a methyl group. The presence of the trifluoromethanesulfonate group imparts significant reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate typically involves the reaction of 2-Methyl-4-(pyridin-4-YL)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated trifluoromethanesulfonic acid. The reaction proceeds at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in stainless steel reactors equipped with temperature control and inert gas protection to prevent moisture and oxygen from affecting the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Bases: Pyridine, triethylamine
Major Products Formed
Substitution Products: Amines, ethers, thioethers
Coupling Products: Biaryl compounds
Reduction Products: Phenol derivatives
Applications De Recherche Scientifique
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate is unique due to the presence of both a pyridin-4-yl group and a methyl group on the phenyl ring. This structural feature enhances its reactivity and makes it a versatile intermediate in various chemical transformations. The trifluoromethanesulfonate group also provides excellent leaving group properties, facilitating efficient substitution and coupling reactions .
Propriétés
Formule moléculaire |
C13H10F3NO3S |
|---|---|
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(2-methyl-4-pyridin-4-ylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H10F3NO3S/c1-9-8-11(10-4-6-17-7-5-10)2-3-12(9)20-21(18,19)13(14,15)16/h2-8H,1H3 |
Clé InChI |
UKEMOSVXGUPEEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=NC=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


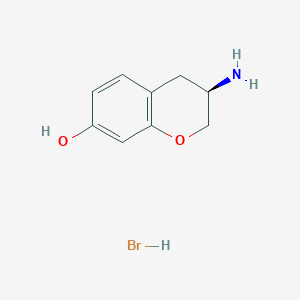
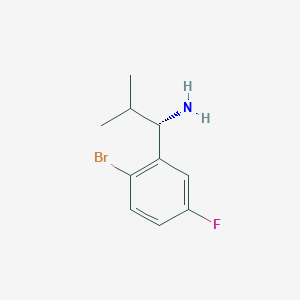

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
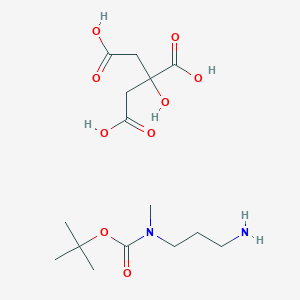
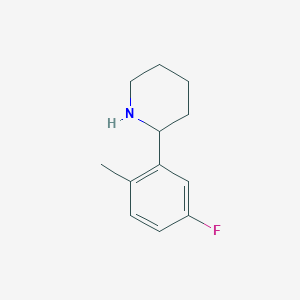
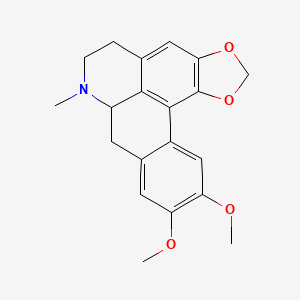
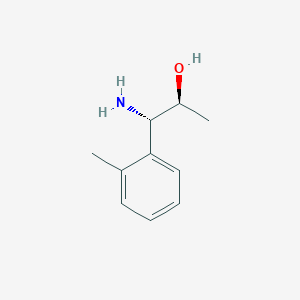
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
